2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
CAS No.: 459846-85-6
Cat. No.: VC11931770
Molecular Formula: C16H18FN3O2S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 459846-85-6 |
|---|---|
| Molecular Formula | C16H18FN3O2S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C16H18FN3O2S/c1-11-6-8-20(9-7-11)14(21)10-23-16-19-18-15(22-16)12-4-2-3-5-13(12)17/h2-5,11H,6-10H2,1H3 |
| Standard InChI Key | GWYPZXJBXNJLSD-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F |
| Canonical SMILES | CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F |
Introduction
Synthesis and Preparation
The synthesis of compounds with similar structures often involves multi-step reactions, including condensation reactions to form the oxadiazole ring and subsequent modifications to attach the fluorophenyl and piperidine groups. A general approach might involve:
-
Formation of the Oxadiazole Ring: This typically involves the reaction of a hydrazide with a carbonyl compound.
-
Introduction of the Fluorophenyl Group: This could be achieved through a nucleophilic substitution or a Suzuki coupling reaction.
-
Attachment of the Piperidine Moiety: This might involve a nucleophilic substitution or an alkylation reaction.
Potential Applications
Compounds with oxadiazole rings have been explored for various biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of a fluorophenyl group can enhance lipophilicity, potentially improving bioavailability. The piperidine moiety can contribute to interactions with biological targets, such as receptors or enzymes.
Research Findings and Data
While specific research findings on 2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one are not available, related compounds have shown promising biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume